molecular formula C16H11BrClN5O3 B213604 3-({4-bromo-3-nitro-1H-pyrazol-1-yl}methyl)-N-(2-chloro-3-pyridinyl)benzamide

3-({4-bromo-3-nitro-1H-pyrazol-1-yl}methyl)-N-(2-chloro-3-pyridinyl)benzamide

Katalognummer B213604
Molekulargewicht: 436.6 g/mol
InChI-Schlüssel: AUZXBCOZWUURDM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-({4-bromo-3-nitro-1H-pyrazol-1-yl}methyl)-N-(2-chloro-3-pyridinyl)benzamide, also known as BAY 43-9006, is a small molecule inhibitor that has been extensively studied for its potential use in cancer treatment. This compound was first synthesized in 1999 by Bayer AG and has since been the subject of numerous scientific studies.

Wirkmechanismus

3-({4-bromo-3-nitro-1H-pyrazol-1-yl}methyl)-N-(2-chloro-3-pyridinyl)benzamide 43-9006 works by inhibiting the activity of several key proteins involved in cancer cell growth and proliferation. Its primary target is RAF kinase, which plays a critical role in the MAPK signaling pathway. By inhibiting RAF kinase, this compound 43-9006 disrupts the signaling pathway and prevents cancer cells from proliferating. Additionally, this compound 43-9006 also inhibits the activity of VEGFR and PDGFR, which are involved in angiogenesis and tumor growth.
Biochemical and Physiological Effects:
This compound 43-9006 has been shown to have a variety of biochemical and physiological effects. In preclinical studies, this compound has been shown to inhibit tumor growth and induce apoptosis in cancer cells. Additionally, this compound 43-9006 has been shown to inhibit angiogenesis and reduce tumor vascularity. This compound has also been shown to have anti-inflammatory effects, which may contribute to its anti-cancer activity.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of 3-({4-bromo-3-nitro-1H-pyrazol-1-yl}methyl)-N-(2-chloro-3-pyridinyl)benzamide 43-9006 is its multi-targeted kinase inhibition, which makes it a potentially effective treatment for a variety of cancer types. Additionally, this compound has been extensively studied in preclinical models, which provides a wealth of data on its efficacy and safety. However, one limitation of this compound 43-9006 is its potential toxicity, which may limit its clinical use.

Zukünftige Richtungen

There are several potential future directions for research on 3-({4-bromo-3-nitro-1H-pyrazol-1-yl}methyl)-N-(2-chloro-3-pyridinyl)benzamide 43-9006. One area of interest is the development of combination therapies that include this compound 43-9006, as this compound has been shown to enhance the efficacy of other cancer treatments. Additionally, further research is needed to determine the optimal dosing and administration of this compound 43-9006, as well as its potential use in combination with other targeted therapies. Finally, there is ongoing research into the development of new kinase inhibitors that may be more effective and less toxic than this compound 43-9006.

Synthesemethoden

The synthesis of 3-({4-bromo-3-nitro-1H-pyrazol-1-yl}methyl)-N-(2-chloro-3-pyridinyl)benzamide 43-9006 involves a multi-step process that begins with the reaction of 2-chloro-3-nitropyridine with benzyl bromide to form 2-benzyl-3-nitropyridine. This intermediate is then reacted with 4-bromo-3-chloropyrazole in the presence of a base to form the pyrazolyl intermediate. Finally, this intermediate is reacted with 4-aminobenzonitrile to form the final product, this compound 43-9006.

Wissenschaftliche Forschungsanwendungen

3-({4-bromo-3-nitro-1H-pyrazol-1-yl}methyl)-N-(2-chloro-3-pyridinyl)benzamide 43-9006 has been extensively studied for its potential use in cancer treatment. It is a multi-targeted kinase inhibitor that has been shown to inhibit the activity of several key proteins involved in cancer cell growth and proliferation, including RAF kinase, VEGFR, and PDGFR. This compound has been shown to be effective in preclinical studies against a variety of cancer types, including melanoma, renal cell carcinoma, and hepatocellular carcinoma.

Eigenschaften

Molekularformel

C16H11BrClN5O3

Molekulargewicht

436.6 g/mol

IUPAC-Name

3-[(4-bromo-3-nitropyrazol-1-yl)methyl]-N-(2-chloropyridin-3-yl)benzamide

InChI

InChI=1S/C16H11BrClN5O3/c17-12-9-22(21-15(12)23(25)26)8-10-3-1-4-11(7-10)16(24)20-13-5-2-6-19-14(13)18/h1-7,9H,8H2,(H,20,24)

InChI-Schlüssel

AUZXBCOZWUURDM-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)CN2C=C(C(=N2)[N+](=O)[O-])Br)C(=O)NC3=C(N=CC=C3)Cl

Kanonische SMILES

C1=CC(=CC(=C1)C(=O)NC2=C(N=CC=C2)Cl)CN3C=C(C(=N3)[N+](=O)[O-])Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.